molecular formula C9H18N6O2 B13768105 Aminodrox

Aminodrox

Cat. No.: B13768105
M. Wt: 242.28 g/mol
InChI Key: NUZSCLGZCNUCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminodrox is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in medicinal chemistry, particularly in the treatment of cardiac arrhythmias. This compound is a benzofuran derivative, which contributes to its distinctive chemical behavior and therapeutic potential.

Preparation Methods

The synthesis of Aminodrox involves several steps, starting with salicylaldehyde as the primary material. The synthetic route includes reactions with 2-halogenated hydrocarbyl hexanoate, p-methoxybenzoyl chloride, iodine, and 2-diethylaminoethyl chloride hydrochloride. These reactions are catalyzed to produce intermediates such as 2-butylbenzofuran and 2-butyl-3-(4-hydroxybenzoyl)benzofuran. The final product, this compound, is obtained through further reactions involving iodination and etherification .

Chemical Reactions Analysis

Aminodrox undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Aminodrox has a wide range of applications in scientific research:

Mechanism of Action

Aminodrox exerts its effects by blocking potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. This action increases the duration of the action potential and the effective refractory period for cardiac cells, thereby stabilizing the heart rhythm. The compound also affects sodium and calcium channels, contributing to its antiarrhythmic properties .

Comparison with Similar Compounds

Aminodrox is similar to other benzofuran derivatives such as amiodarone, angelicin, and bergapten. it is unique in its specific mechanism of action and its effectiveness in treating cardiac arrhythmias. Unlike some other compounds, this compound has a broader range of applications and a more favorable safety profile .

Properties

Molecular Formula

C9H18N6O2

Molecular Weight

242.28 g/mol

IUPAC Name

ethane-1,2-diamine;6-hydroxy-1,3-dimethyl-6,7-dihydropurin-2-one

InChI

InChI=1S/C7H10N4O2.C2H8N2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h3,6,12H,1-2H3,(H,8,9);1-4H2

InChI Key

NUZSCLGZCNUCNI-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2=C(N=CN2)N(C1=O)C)O.C(CN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.